An In-depth Technical Guide to the Molecular Structure of 4-Ethylpiperazin-2-one Hydrochloride
An In-depth Technical Guide to the Molecular Structure of 4-Ethylpiperazin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of 4-Ethylpiperazin-2-one hydrochloride, a compound of interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in pharmacologically active compounds, and understanding the detailed molecular characteristics of its derivatives is crucial for the design of novel therapeutics.[1][2] This document delves into the synthesis, structural elucidation, and physicochemical properties of 4-Ethylpiperazin-2-one hydrochloride, offering insights grounded in established scientific principles and analytical techniques.
Introduction and Significance
4-Ethylpiperazin-2-one hydrochloride belongs to the piperazinone class of heterocyclic compounds. The piperazine ring is a common motif in numerous marketed drugs, conferring favorable pharmacokinetic properties.[3] The introduction of an ethyl group at the N4 position and a carbonyl group at the C2 position creates a molecule with specific steric and electronic features that can influence its biological activity and metabolic stability. The hydrochloride salt form is often utilized to improve solubility and stability.
Table 1: Chemical Identity of 4-Ethylpiperazin-2-one Hydrochloride
| Identifier | Value | Source |
| IUPAC Name | 4-ethylpiperazin-2-one;hydrochloride | [4] |
| CAS Number | 65464-00-8 | [5] |
| Molecular Formula | C6H13ClN2O | [5] |
| Molecular Weight | 164.63 g/mol | [5] |
| SMILES String | O=C1NCCN(CC)C1.[H]Cl | [5] |
Synthesis and Purification
A plausible and efficient synthesis of 4-Ethylpiperazin-2-one involves a two-step process starting from commercially available reagents. The general strategy involves the formation of the piperazin-2-one ring followed by N-alkylation.
Proposed Synthesis Pathway
A common method for the synthesis of piperazin-2-ones is the reaction of an N-substituted ethylenediamine with a chloroacetylating agent.[6][7] This is followed by an intramolecular cyclization. The N-ethyl substituent can be introduced either at the beginning with N-ethylethylenediamine or by alkylation of the piperazin-2-one precursor.
Protocol 1: Synthesis of 4-Ethylpiperazin-2-one Hydrochloride
Step 1: Synthesis of Piperazin-2-one
-
To a solution of ethylenediamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add chloroacetyl chloride dropwise at 0 °C with vigorous stirring.[6][8] A base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction mixture is then heated to reflux to promote intramolecular cyclization, leading to the formation of piperazin-2-one.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: N-Ethylation of Piperazin-2-one
-
Dissolve the purified piperazin-2-one in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the secondary amine.
-
Introduce ethyl iodide or ethyl bromide as the alkylating agent and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).[9]
-
The resulting 4-Ethylpiperazin-2-one can be purified by column chromatography.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 4-Ethylpiperazin-2-one in a suitable organic solvent like diethyl ether or isopropanol.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield 4-Ethylpiperazin-2-one hydrochloride.
Caption: Proposed synthetic pathway for 4-Ethylpiperazin-2-one hydrochloride.
Structural Elucidation
The definitive molecular structure of 4-Ethylpiperazin-2-one hydrochloride is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. X-ray crystallography would provide the ultimate confirmation of the solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Ethylpiperazin-2-one hydrochloride is expected to show distinct signals for the ethyl group and the piperazinone ring protons. The chemical shifts are influenced by the electron-withdrawing carbonyl group and the positively charged nitrogen in the hydrochloride salt.
Predicted ¹H NMR Data (in D₂O):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -CH₂CH₃ |
| ~3.0 | Quartet | 2H | -CH₂ CH₃ |
| ~3.4 | Triplet | 2H | -N-CH₂ -CH₂-NH- |
| ~3.6 | Triplet | 2H | -N-CH₂-CH₂ -NH- |
| ~4.1 | Singlet | 2H | -CO-CH₂ -N- |
Note: Predicted values are based on related structures and general NMR principles. Actual values may vary.[2][10]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data (in D₂O):
| Chemical Shift (ppm) | Assignment |
| ~12 | -CH₂C H₃ |
| ~45 | -C H₂CH₃ |
| ~48 | -N-C H₂-CH₂-NH- |
| ~50 | -N-CH₂-C H₂-NH- |
| ~55 | -CO-C H₂-N- |
| ~170 | C =O |
Note: Predicted values are based on related structures and general NMR principles.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Ethylpiperazin-2-one, the molecular ion peak (M+) would be observed at m/z 128 (for the free base). The hydrochloride salt itself is not typically observed in the gas phase.
Predicted Fragmentation Pattern:
The fragmentation of piperazine derivatives in mass spectrometry often involves cleavage of the ring.[12] Key predicted fragments for 4-Ethylpiperazin-2-one would include:
-
Loss of the ethyl group: [M - 29]+
-
Cleavage of the piperazinone ring: yielding various smaller charged fragments.
Caption: Predicted major fragmentation pathways for 4-Ethylpiperazin-2-one.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3200 | N-H stretch (from the protonated amine) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1680-1650 | C=O stretch (amide) |
| ~1450 | C-H bend (aliphatic) |
| ~1200-1000 | C-N stretch |
Note: Predicted values are based on characteristic group frequencies for similar compounds.[13]
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the conformation of the piperazinone ring in the solid state. For piperazine derivatives, the ring typically adopts a chair conformation.[1] The crystal structure would also reveal the hydrogen bonding interactions involving the hydrochloride ion and the amide group.
Physicochemical Properties and Safety
Table 2: Physicochemical Properties of 4-Ethylpiperazin-2-one Hydrochloride
| Property | Value | Notes |
| Physical State | Solid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage | Sealed in a dry place at room temperature | [5] |
| Solubility | Expected to be soluble in water and polar organic solvents | General property of hydrochloride salts. |
Safety Precautions:
As with any chemical, 4-Ethylpiperazin-2-one hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[14] In case of exposure, follow standard first-aid procedures. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of 4-Ethylpiperazin-2-one hydrochloride, a compound with potential applications in drug discovery. A plausible synthetic route has been outlined, and its structural features have been elucidated through the prediction and interpretation of spectroscopic data. The information presented herein serves as a valuable resource for researchers and scientists working with this and related piperazinone derivatives. Further experimental validation of the predicted data is recommended for a complete characterization of this molecule.
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